

An In-depth Technical Guide to the E7018 Low-Hydrogen Electrode

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Compound of Interest				
Compound Name:	LH-708			
Cat. No.:	B608560	Get Quote		

Disclaimer: The designation "LH-708" does not correspond to a standard electrode classification under the American Welding Society (AWS) or other major international standards. It is likely a proprietary or non-standard name. This guide provides a comprehensive overview of the AWS E7018, a widely used low-hydrogen electrode that shares the characteristics implied by the "LH" (Low-Hydrogen) and "70" (70,000 psi tensile strength) indicators. This information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this type of welding consumable.

The E7018 electrode is a versatile, all-position welding rod known for producing high-quality, crack-resistant welds.[1] Its low-hydrogen coating minimizes the risk of hydrogen-induced cracking, making it suitable for welding high-strength, low-alloy, and high-carbon steels.[2][3]

Core Specifications and Data

The following tables summarize the key quantitative specifications for the E7018 electrode, compiled from various technical data sheets.

Table 1: Typical Weld Metal Chemical Composition (%)



Element	Content (%)	AWS A5.1 Specification
Carbon (C)	0.07	≤ 0.15
Manganese (Mn)	0.87 - 1.60	≤ 1.60
Silicon (Si)	0.61 - 0.75	≤ 0.75
Phosphorus (P)	0.015	≤ 0.035
Sulfur (S)	0.011	≤ 0.035
Nickel (Ni)	0.02	≤ 0.30
Chromium (Cr)	0.03	≤ 0.20
Molybdenum (Mo)	0.01	≤ 0.30
Vanadium (V)	0.01	≤ 0.08

Source:[4][5][6][7]

Table 2: Typical Mechanical Properties of Weld Metal (As Welded)

Property	Typical Value	AWS A5.1 Specification (min)
Tensile Strength	77,000 - 82,670 psi (529 - 570 MPa)	70,000 psi (482 MPa)
Yield Strength	64,000 - 69,610 psi (441 - 480 MPa)	58,000 psi (400 MPa)
Elongation in 2"	26% - 32%	22%
Charpy V-Notch Impact @ -20°C (-4°F)	162 J	Not specified
Charpy V-Notch Impact @ -50°F (-46°C)	86 ft-lbf (117 J)	20 ft-lbf (27 J)

Source:[2][4][8][9]



Table 3: Recommended Welding Parameters (DC+, DCEP, or AC)

Electrode Diameter	Amperage (A) - Flat/Horizontal	Amperage (A) - Vertical/Overhead	Voltage (V)
3/32" (2.4 mm)	80 - 100 A	65 - 75 A	21 - 25 V
1/8" (3.2 mm)	90 - 150 A	80 - 95 A	21 - 25 V
5/32" (4.0 mm)	110 - 230 A	120 - 140 A	21 - 26 V
3/16" (4.8 mm)	150 - 300 A	-	-
7/32" (5.6 mm)	220 - 350 A	-	-
1/4" (6.4 mm)	270 - 380 A	-	-

Source:[7][8][10][11]

Experimental Protocols and Methodologies

Hydrogen Content Determination:

The diffusible hydrogen content in the weld metal is a critical parameter for low-hydrogen electrodes. The standard test method involves gas chromatography. After welding, a specimen is stored at a low temperature to trap the hydrogen. It is then heated in a sealed container, and the evolved hydrogen is collected and analyzed by a gas chromatograph. E7018 electrodes often carry an "H4R" or "H8R" designator, indicating a diffusible hydrogen content of less than 4 ml or 8 ml per 100g of weld metal, respectively.[10][12]

Mechanical Property Testing:

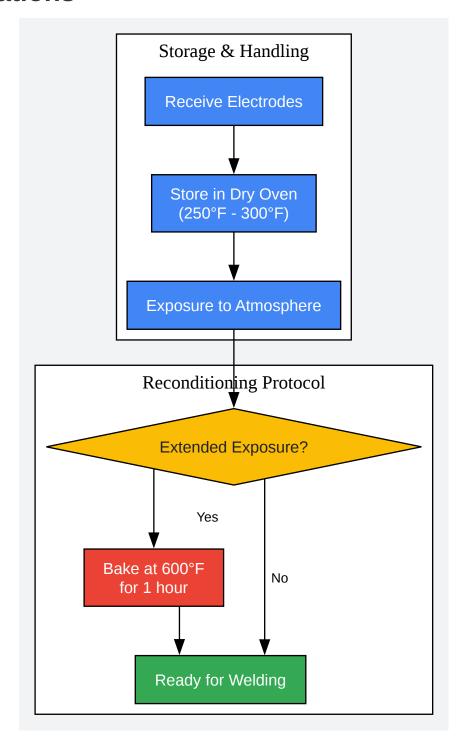
The mechanical properties of the weld deposit are determined from an all-weld-metal tensile test specimen and Charpy V-notch impact specimens, as specified by the AWS A5.1 standard.

• Tensile and Yield Strength: A standardized tension test is performed on a specimen machined from the weld metal. The specimen is pulled to failure, and the stress-strain curve is recorded to determine the ultimate tensile strength, yield strength, and percent elongation.



• Impact Toughness: Charpy V-notch specimens are machined from the weld metal and tested at specified temperatures to determine the amount of energy absorbed during fracture. This provides a measure of the material's toughness and resistance to brittle fracture.

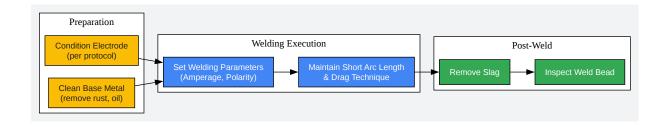
Visualizations



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Caption: Workflow for proper storage and reconditioning of E7018 electrodes.



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Caption: General workflow for welding with an E7018 electrode.

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